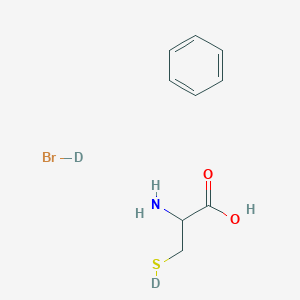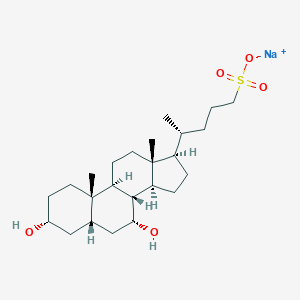
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is its broad range of potential applications in various fields. It is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide. One area of research is the development of more efficient synthesis methods and the optimization of reaction conditions to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to explore the compound's potential as a photo-initiator in polymerization reactions and as a material for the fabrication of OLEDs.
Méthodes De Synthèse
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide involves the reaction of 6-chloro-2-phenyl-1,2,3-benzotriazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under appropriate reaction conditions.
Applications De Recherche Scientifique
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been studied for its potential use as a fungicide and herbicide. It has also been shown to enhance the growth and yield of crops such as rice and wheat.
In materials science, this compound has been investigated for its potential use as a photo-initiator in polymerization reactions. It has also been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs).
Propriétés
Nom du produit |
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide |
|---|---|
Formule moléculaire |
C21H17ClN4O |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H17ClN4O/c1-13-8-9-15(10-14(13)2)21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27) |
Clé InChI |
BXORTWFWGYNZJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)

![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
